molecular formula C16H20N4O B7468280 (1-Benzyltriazol-4-yl)-(3-methylpiperidin-1-yl)methanone

(1-Benzyltriazol-4-yl)-(3-methylpiperidin-1-yl)methanone

Cat. No. B7468280
M. Wt: 284.36 g/mol
InChI Key: KZHFGCBQKDBXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyltriazol-4-yl)-(3-methylpiperidin-1-yl)methanone, commonly known as BMTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMTM is a white powder that is soluble in water and other organic solvents.

Mechanism of Action

The mechanism of action of BMTM is not fully understood. However, it has been suggested that BMTM may exert its biological effects by interacting with specific targets in cells. For example, BMTM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of viral enzymes and prevent viral replication.
Biochemical and Physiological Effects:
BMTM has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMTM can inhibit the activity of specific enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to induce the production of reactive oxygen species (ROS) in cells. In vivo studies have shown that BMTM can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using BMTM in lab experiments include its high purity, stability, and solubility in various solvents. However, the limitations of using BMTM include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on BMTM. One area of research is the development of new synthetic methods for BMTM that are more efficient and environmentally friendly. Another area of research is the study of the structure-activity relationship (SAR) of BMTM to identify more potent and selective compounds. Additionally, the potential applications of BMTM in the fields of energy storage, catalysis, and optoelectronics are areas of interest for future research.

Synthesis Methods

The synthesis of BMTM involves the reaction of benzotriazole, 3-methylpiperidine, and paraformaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

BMTM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BMTM has been shown to possess antitumor, antiviral, and antibacterial properties. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, BMTM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, BMTM has been used as a fluorescent probe for the detection of metal ions and biomolecules.

properties

IUPAC Name

(1-benzyltriazol-4-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-6-5-9-19(10-13)16(21)15-12-20(18-17-15)11-14-7-3-2-4-8-14/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHFGCBQKDBXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyltriazol-4-yl)-(3-methylpiperidin-1-yl)methanone

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